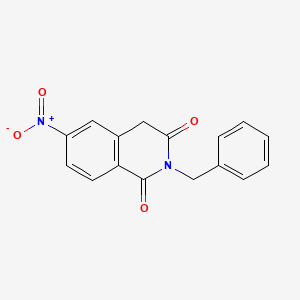
2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione
Cat. No. B8397523
Key on ui cas rn:
208589-94-0
M. Wt: 296.28 g/mol
InChI Key: FDVCTINDKIGNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06121283
Procedure details


To a suspension of sodium borohydride (2.13 g, 56.2 mmole) in THF (56 mL) at 0° C. was added boron trifluoride etherate (9 mL, 73 mmole) dropwise. After stirring the contents for 1 hr., dione (16) (5.0 g, 16.9 mmole) in THF (150 mL) was added at 0° C. over a period of 1.5 hr. The contents were warmed to 25° C. for 30 min. and then refluxed for 16 hr. The completed reaction was cooled to 0° C. and cautiously quenched with aqueous 1N sodium hydroxide (75 mL, 75 mmole) while maintaining the temperature at approximately 9° C. The quenched reaction was stirred for 30 min. at 0° C., 1 hr. at 25° C., 50° C. for 18 hrs. and then cooled to 20° C. The solvents were removed under vacuum, ethyl acetate (100 mL) was added and the layers separated. The organic layer was washed with brine, treated with sodium sulfate and the solvents removed under vacuum to afford 4.73 g of a light brown oil which was of sufficient purity to employ in the next step.






Name
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].B(F)(F)F.CCOCC.[CH2:12]([N:19]1[C:28](=O)[CH2:27][C:26]2[C:21](=[CH:22][CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[CH:25]=2)[C:20]1=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>C1COCC1>[CH2:12]([N:19]1[CH2:28][CH2:27][C:26]2[C:21](=[CH:22][CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[CH:25]=2)[CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.13 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the contents for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 16 hr
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The completed reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at approximately 9° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The quenched reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 30 min. at 0° C., 1 hr
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 25° C., 50° C. for 18 hrs
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
and then cooled to 20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed under vacuum, ethyl acetate (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2CC1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.73 g | |
| YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
